An In-depth Technical Guide to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid: Synthesis, Properties, and Characterization
An In-depth Technical Guide to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an aromatic keto-acid, a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, designed for professionals in chemical research and development. It covers the core physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, outlines methods for its characterization, and discusses potential applications. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Chemical Identity and Physicochemical Properties
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid belongs to the family of substituted aromatic ketones and aliphatic carboxylic acids. Its structure consists of a heptanoic acid chain where the C7 position is substituted with a carbonyl group, which is in turn attached to a 2,5-dimethylphenyl (p-xylene) moiety.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid | [1] |
| CAS Number | 898787-98-9 | [2] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| InChI Code | 1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCCCCC(=O)O)C | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols; sparingly soluble in water. | Inferred |
Synthesis and Mechanistic Insights
The most direct and industrially scalable route to synthesize 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of p-xylene.[3][4] This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent in the presence of a strong Lewis acid catalyst.[3]
Choice of Reagents and Rationale
-
Aromatic Substrate: p-Xylene (1,4-dimethylbenzene). The two methyl groups are ortho-, para-directing and activating. This leads to a single, predictable product, as all available positions for substitution are sterically and electronically equivalent.[5][6]
-
Acylating Agent: Pimeloyl chloride (Heptanedioyl dichloride). An acid chloride is highly reactive and effective for this acylation. Alternatively, pimelic anhydride could be used, sometimes with a milder catalyst. The use of a di-acid derivative allows for the introduction of the seven-carbon keto-acid chain in a single step.
-
Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃). AlCl₃ is a powerful Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key reactive intermediate that attacks the aromatic ring.[3][7] A stoichiometric amount of AlCl₃ is required because the product ketone complexes with the catalyst, rendering it inactive.[3]
-
Solvent: A non-reactive, inert solvent such as Dichloromethane (DCM) or Nitrobenzene is typically used.[8] DCM is often preferred for its low boiling point, which simplifies product workup.
Reaction Mechanism
The reaction proceeds in three key stages:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts a chloride ion from one of the acyl chloride groups of pimeloyl chloride, forming a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich p-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The second acid chloride group on the chain remains intact during this process.
-
Hydrolysis: The final step in the workup involves hydrolysis of the remaining acid chloride to the desired carboxylic acid.
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a robust, self-validating procedure for the synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. AlCl₃ is highly hygroscopic and reacts violently with water. Pimeloyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Materials and Equipment
-
p-Xylene (1,4-dimethylbenzene)
-
Pimeloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube (CaCl₂)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).
-
Add 150 mL of anhydrous DCM to the flask and cool the suspension to 0 °C using an ice bath.
-
-
Addition of Reactants:
-
In a separate flask, prepare a solution of p-xylene (1.0 equivalent) and pimeloyl chloride (1.05 equivalents) in 50 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.[5]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of 100 mL of cold 2M HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers and wash with 100 mL of brine (saturated NaCl solution).
-
-
Hydrolysis and Isolation:
-
The combined organic layer now contains 7-(2,5-dimethylphenyl)-7-oxoheptanoyl chloride. To hydrolyze the acid chloride to the carboxylic acid, stir the DCM solution vigorously with 100 mL of water for 1-2 hours.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.
-
Characterization and Analytical Methods
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). A singlet for the proton between the methyl and acyl groups, and two doublets for the other two protons.
-
Methyl Protons: Two singlets in the aliphatic region (~2.3-2.5 ppm), corresponding to the two non-equivalent methyl groups on the aromatic ring.
-
Aliphatic Chain Protons: A series of multiplets between ~1.5 and 3.0 ppm. The protons alpha to the carbonyl group (~2.9 ppm) and alpha to the carboxylic acid group (~2.4 ppm) will be the most downfield.
-
Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 200 ppm.
-
Carboxylic Acid Carbon: A signal around 180 ppm.
-
Aromatic Carbons: Multiple signals between 125-145 ppm.
-
Aliphatic Carbons: Signals in the range of 20-40 ppm.
-
Methyl Carbons: Signals around 20 ppm.
-
Infrared (IR) Spectroscopy
-
A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharp C=O stretch from the ketone at ~1685 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid at ~1710 cm⁻¹.
-
C-H stretches from the aromatic and aliphatic groups just below and above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
The molecular ion peak (M⁺) should be observed at m/z = 248.32. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₅H₂₀O₃.
-
Characteristic fragmentation patterns would include the loss of water (-18) and the cleavage at the acyl-aryl bond.
Potential Applications and Future Research
Aromatic keto-acids are versatile intermediates. While specific applications for 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid are not widely documented, its structure suggests potential utility in several areas:
-
Pharmaceutical Synthesis: The molecule contains both a ketone and a carboxylic acid, which can be independently functionalized to build more complex molecules. It could serve as a scaffold for developing novel therapeutic agents. For instance, related 7-oxoheptanoic acid derivatives have been investigated for antibacterial properties.[9]
-
Polymer Chemistry: The carboxylic acid moiety can be used for polymerization reactions to create novel polyesters or polyamides with unique properties conferred by the bulky aromatic group.
-
Organic Synthesis: The ketone can be reduced to an alcohol or an alkane (via Wolff-Kishner or Clemmensen reduction), providing access to a different class of substituted heptanoic acids.[3]
Future research could focus on exploring the biological activity of this compound and its derivatives or incorporating it into novel polymeric materials.
References
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoic acid. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Pearson+. (2024). Draw the product(s) of each of the following reactions: c. p-xylene... Study Prep. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2,4-diketoacids and their aqueous solution structures. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
-
Nature. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
-
Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]
Sources
- 1. 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | 898787-98-9 [sigmaaldrich.com]
- 2. 898787-98-9|7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid|BLD Pharm [bldpharm.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Draw the product(s) of each of the following reactions:c. p-xylen... | Study Prep in Pearson+ [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
